2-(Propan-2-yloxy)pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxypyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXOBFXZUGSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249668-06-1 | |
| Record name | 2-(propan-2-yloxy)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Propan 2 Yloxy Pyrimidin 5 Amine and Analogues
Historical and Classical Synthetic Approaches to Aminopyrimidines
The foundation for the synthesis of aminopyrimidines was laid through classical methods that have been refined over time. A cornerstone in pyrimidine (B1678525) synthesis is the Pinner synthesis, first reported in 1885, which involves the condensation of an amidine with a β-dicarbonyl compound. wikipedia.orgslideshare.net This acid- or base-catalyzed reaction has been widely used to create a variety of substituted pyrimidines. slideshare.net For instance, the reaction of amidines with β-keto esters, malonic esters, or β-diketones can yield various pyrimidine derivatives. slideshare.net
Another fundamental approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea (B33335) or guanidine (B92328) to produce 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org The Biginelli reaction and other multicomponent reactions also represent classical strategies for pyrimidine synthesis. wikipedia.org The parent pyrimidine ring itself was first synthesized in 1900 by Gabriel and Colman by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. wikipedia.org Historically, the synthesis of 2-aminopyrimidine (B69317) has also been achieved through condensation reactions involving amidines and β-dicarbonyl compounds. ijpsjournal.com
Modern and Efficient Synthetic Strategies for 2-(Propan-2-yloxy)pyrimidin-5-amine
Modern synthetic chemistry has focused on developing more efficient and direct routes to this compound, primarily leveraging nucleophilic aromatic substitution and the reduction of nitro precursors.
Nucleophilic Aromatic Substitution on Pyrimidine Ring Systems
The pyrimidine ring is inherently π-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.orgnih.gov This characteristic is exploited in the synthesis of this compound. A common strategy involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by an isopropoxide and subsequently an amino group.
The synthesis can commence with a commercially available dihalopyrimidine. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines under solvent-free conditions to yield substituted aminopyrimidines. mdpi.comnih.gov The reaction of a substituted pyrimidine with isopropanol (B130326) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) introduces the propan-2-yloxy group. The subsequent amination can be achieved using ammonia (B1221849) or another amine source. The positions on the pyrimidine ring exhibit different reactivities towards nucleophiles, with the C4 and C6 positions being generally more reactive than the C2 position. youtube.com However, selective functionalization at the C2 position is achievable under specific conditions. researchgate.netnih.gov
A plausible synthetic route to this compound could involve the initial reaction of a dihalopyrimidine with isopropanol to form a 2-isopropoxy-dihalopyrimidine intermediate, followed by a nucleophilic substitution with an amine at the 5-position. The regioselectivity of these substitutions is a critical aspect of the synthesis design.
Reduction of Nitro-Pyrimidine Precursors to Amino Derivatives
Another widely employed and efficient method for introducing an amino group onto the pyrimidine ring is through the reduction of a corresponding nitro-pyrimidine precursor. This strategy is particularly useful for the synthesis of 5-aminopyrimidine (B1217817) derivatives.
The synthesis would typically start with a suitable pyrimidine core, which is then nitrated to introduce a nitro group at the 5-position. This nitrated intermediate, for example, 2-isopropoxy-5-nitropyrimidine, can then be reduced to the desired 5-amino derivative. Various reducing agents can be employed for this transformation. A patent describes the reduction of a nitropyrimidine derivative to the corresponding amine using iron powder. google.com However, for industrial applications, alternative reducing agents like sodium dithionite (B78146) are preferred due to their milder reaction conditions and easier work-up. google.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts is also a common and efficient method for this reduction. researchgate.net
The choice of reducing agent is crucial as the pyrimidine ring can be sensitive to certain reagents. For instance, the two chlorine atoms on a dichloropyrimidine ring are sensitive to many reducing agents, necessitating a careful selection to achieve the desired transformation without affecting other functional groups. google.com
Chemo- and Regioselective Synthesis of the this compound Scaffold
Achieving chemo- and regioselectivity is paramount in the synthesis of a specifically substituted pyrimidine like this compound. The inherent reactivity differences of the positions on the pyrimidine ring can be exploited. As mentioned, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. youtube.com
To synthesize the target molecule, a strategy that allows for the sequential and controlled introduction of the isopropoxy and amino groups is necessary. One approach could involve starting with a pyrimidine ring that has leaving groups at the 2- and 5-positions. The differential reactivity of these positions could allow for the selective introduction of the isopropoxy group at the 2-position, followed by amination at the 5-position. Alternatively, starting with a 5-nitropyrimidine (B80762) derivative and introducing the isopropoxy group at the 2-position before reducing the nitro group is a viable regioselective strategy. Iridium-catalyzed multicomponent synthesis has also been reported as a regioselective method for producing highly substituted pyrimidines. nih.gov
Exploration of Sustainable and Green Chemistry Routes in Pyrimidine Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. rasayanjournal.co.inbenthamdirect.comnih.govbenthamdirect.com This trend is also evident in the synthesis of pyrimidine derivatives.
Key green chemistry approaches include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.innanobioletters.com
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. mdpi.comnih.govrasayanjournal.co.inresearchgate.net
Use of green catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry. rasayanjournal.co.inbenthamdirect.comnih.gov
Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. nih.govrasayanjournal.co.in
Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.in
Use of ionic liquids: These are considered "green solvents" due to their low toxicity and biodegradability in some cases. rasayanjournal.co.in
A sustainable multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, catalyzed by an iridium complex, has been developed. nih.gov This method is particularly noteworthy as it utilizes readily available alcohols, potentially derived from biomass. nih.govbohrium.com
Catalytic Systems in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its analogues, various catalytic systems are employed.
Palladium-based catalysts are widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. nih.govacs.orgrsc.org These catalysts can be used to introduce the amino group onto the pyrimidine ring. For example, dichlorobis(triphenylphosphine)Pd(II) in combination with a suitable ligand like xantphos (B1684198) has been used for the N-arylation of aminopyrimidines. nih.gov
Iridium catalysts have been shown to be effective in the multicomponent synthesis of pyrimidines from alcohols and amidines, offering a sustainable and regioselective approach. nih.govbohrium.com Copper-catalyzed reactions have also been reported for the synthesis of pyrimidines. mdpi.com
For the reduction of nitro-pyrimidine precursors, catalytic hydrogenation is a key method. Catalysts such as palladium on carbon (Pd/C) and platinum-vanadium on carbon (Pt/V/C) have been utilized for this transformation. google.comresearchgate.net Ruthenium catalysts have been explored for the synthesis of amine derivatives from other starting materials. rsc.org
The choice of catalyst is critical and depends on the specific reaction being performed, with the goal of achieving high yield and selectivity under mild conditions.
Reaction Mechanisms and Mechanistic Investigations in Synthesis and Functionalization
Detailed Reaction Mechanisms for Key Synthetic Transformations of 2-(Propan-2-yloxy)pyrimidin-5-amine
The formation and subsequent reactions of this compound involve several key transformations, each with a distinct reaction mechanism.
Synthesis via Nucleophilic Aromatic Substitution: A primary route to synthesizing the 2-(isopropoxy)pyrimidine core involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyrimidine. The general mechanism proceeds as follows:
Activation: The pyrimidine (B1678525) ring is activated towards nucleophilic attack by electron-withdrawing groups and the ring nitrogen atoms.
Nucleophilic Attack: An isopropoxide ion (generated from isopropanol (B130326) and a base like sodium hydride) attacks an electron-deficient carbon atom (typically C2, C4, or C6) on the pyrimidine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.
Leaving Group Departure: The intermediate collapses, expelling a halide ion (e.g., Cl⁻) and restoring the aromaticity of the pyrimidine ring, resulting in the 2-isopropoxy substituted pyrimidine.
Amination: Subsequent introduction of the 5-amino group can be achieved through various methods, such as nitration followed by reduction. The reduction of a nitro group to an amine is often carried out using reagents like sodium dithionite (B78146) or catalytic hydrogenation with catalysts like Pt/V/C. google.comresearchgate.net
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions: The amine group at the C5 position and the pyrimidine ring itself can be further functionalized using palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, particularly for the N-arylation of the 5-amino group. nih.gov The catalytic cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X).
Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the amine.
Reductive Elimination: The aryl group and the amido ligand reductively eliminate from the palladium center, forming the desired N-aryl product and regenerating the Pd(0) catalyst. nih.gov The use of specific ligands, such as Xantphos (B1684198), is often crucial for the efficiency of this step. nih.gov
Suzuki-Miyaura Coupling: If a halogen is present on the pyrimidine ring (e.g., a 4-chloro-2-isopropoxypyrimidin-5-amine intermediate), it can be used to form carbon-carbon bonds. researchgate.net The mechanism involves:
Oxidative Addition: A Pd(0) catalyst adds to the halo-pyrimidine.
Transmetalation: A boronic acid (R-B(OH)₂) reacts with a base to form a boronate complex, which then transfers the organic group (R) to the palladium center.
Reductive Elimination: The two organic substituents on the palladium complex are eliminated to form the C-C coupled product, regenerating the Pd(0) catalyst. researchgate.net
| Reaction Type | Key Reagents & Catalyst | Mechanistic Steps | Resulting Transformation |
| Buchwald-Hartwig Amination | Aryl halide, NaOtBu, Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Ligand (e.g., Xantphos) | Oxidative addition, Amine coordination/deprotonation, Reductive elimination | Forms an N-aryl bond at the 5-amino position. nih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acid, Base (e.g., Na₂CO₃), Pd(0) catalyst (e.g., Pd(OAc)₂) | Oxidative addition, Transmetalation, Reductive elimination | Forms a C-C bond at a halogenated position on the pyrimidine ring. nih.gov |
| Nucleophilic Substitution | Isopropoxide, Base (e.g., NaH) | Nucleophilic attack, Meisenheimer complex formation, Leaving group departure | Introduction of the 2-isopropoxy group. |
Transition State Analysis in Pyrimidine Synthesis
Computational studies, particularly using Density Functional Theory (DFT), provide insight into the transition states of reactions involving pyrimidines. nih.gov While specific studies on this compound are not widely published, analysis of analogous pyrimidine systems reveals key energetic features.
In a deconstruction-reconstruction strategy for pyrimidine diversification, the activation of a pyrimidine with triflic anhydride (B1165640) (Tf₂O) was shown to proceed through a single transition state (TS-Act) with a Gibbs free energy of activation (ΔG‡) of 12.6 kcal mol⁻¹. nih.gov Subsequent nucleophilic attack by aniline (B41778) at the C6 position was found to be kinetically favored, with a ΔG‡ of 15.1 kcal mol⁻¹ through its transition state (TS-Add-C6). nih.gov Such analyses are critical for understanding regioselectivity, where a nucleophile may have multiple potential sites for attack. The transition state with the lower activation energy corresponds to the kinetically favored product.
Similarly, in studies of excited-state intramolecular proton transfer (ESIPT) in hydroxyphenyl-pyrimidines, theoretical calculations help rationalize why certain compounds are non-emissive. nih.gov These studies show that after photoexcitation, the molecule can relax through a low-energy transition state to a tautomeric form that deactivates non-radiatively. nih.gov This highlights the importance of transition state stability in determining the ultimate fate of a reactive intermediate.
Kinetic and Thermodynamic Considerations in Reaction Optimization
The optimization of synthetic procedures for pyrimidine derivatives relies heavily on balancing kinetic and thermodynamic factors to maximize yield and purity.
Kinetics: The rate of a reaction is controlled by the activation energy (ΔG‡). Reaction conditions are manipulated to lower this barrier for the desired pathway while raising it for undesired side reactions.
Temperature: Increasing the temperature provides the necessary energy to overcome activation barriers. For example, Suzuki-Miyaura cross-coupling reactions for functionalizing pyrimidines often require controlled heating (e.g., 100°C) to proceed at a reasonable rate and achieve high yields.
Solvent: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states. The use of dimethylformamide (DMF) is common in substitutions and cross-coupling reactions involving pyrimidines. researchgate.net
Concentration: Adjusting reagent concentrations can shift the equilibrium and favor the desired product according to Le Chatelier's principle.
A key challenge in pyrimidine synthesis is regioselectivity, which is often under kinetic control. The distribution of products depends on the relative rates of competing reaction pathways. By carefully selecting catalysts, ligands, and reaction conditions, chemists can favor the transition state leading to the desired isomer.
Role of Catalysis in Directing Reaction Pathways
Catalysis is indispensable in the modern synthesis and functionalization of pyrimidines, including this compound. Catalysts offer alternative, lower-energy reaction pathways, enhancing reaction rates, yields, and selectivity.
Palladium Catalysis: As previously mentioned, palladium catalysts are central to C-C and C-N bond-forming reactions. researchgate.net In the Suzuki reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine, regioselectivity was achieved by controlling the temperature and the stoichiometry of the arylboronic acid, preferentially forming the 4-aryl-2-chloro intermediate. researchgate.net The choice of ligand (e.g., phosphine-based ligands like Xantphos) is critical as it modulates the steric and electronic properties of the palladium center, thereby influencing the efficiency of oxidative addition and reductive elimination steps. nih.gov
Copper Catalysis: Copper-based catalysts have emerged as effective and often more economical alternatives to palladium. A heterogeneous catalyst designed by immobilizing copper on a 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine-based metal-organic framework (MOF) has been successfully used for Suzuki reactions to produce biaryl derivatives. researchgate.net This catalyst demonstrated good to excellent yields and had the advantage of being recyclable, which is a key principle of green chemistry. researchgate.net
Green Catalysis: Beyond traditional transition metals, there is a drive towards more environmentally benign catalysts. For example, a zinc-amino acid complex, Zn(l-proline)₂, has been reported as a "green catalyst" for the one-pot synthesis of pyrimidine derivatives in aqueous media. researchgate.net Such catalysts avoid the use of expensive and toxic heavy metals and can operate under milder, more sustainable conditions.
| Catalyst Type | Example(s) | Application in Pyrimidine Chemistry | Role in Directing Pathway |
| Palladium Complexes | Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd₂(dba)₃] | Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. nih.govresearchgate.net | Enables C-C and C-N bond formation under relatively mild conditions. Ligand choice is critical for regioselectivity and yield. nih.govresearchgate.net |
| Copper-based MOFs | [CuAPPA·2H₂O]n | Suzuki reactions for biaryl synthesis. researchgate.net | Provides a recyclable, heterogeneous catalytic system for C-C coupling, enhancing sustainability. researchgate.net |
| Zinc-Amino Acid Complexes | Zn(l-proline)₂ | One-pot synthesis of pyrimidine derivatives. researchgate.net | Acts as a green, bio-organic catalyst, often enabling reactions in aqueous media. researchgate.net |
Functionalization and Derivatization Chemistry of 2 Propan 2 Yloxy Pyrimidin 5 Amine
Reactions at the Amino Group
The primary amino group at the C5 position of the pyrimidine (B1678525) ring is a key site for functionalization. Standard transformations for aromatic amines can be readily applied to introduce a variety of substituents.
Acylation: The amino group can be acylated to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield N-[2-(propan-2-yloxy)pyrimidin-5-yl]acetamide. This transformation is often employed to modify the electronic properties of the molecule or to serve as a protecting group. mdpi.com
Alkylation: Alkylation of the amino group can lead to secondary and tertiary amines, although direct alkylation may sometimes result in low yields.
Diazotization: The amino group can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Transformations of the Pyrimidine Core
The pyrimidine ring itself is amenable to a range of transformations, including substitution and metal-catalyzed coupling reactions.
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine ring in 2-(propan-2-yloxy)pyrimidin-5-amine is generally electron-rich, making it susceptible to electrophilic attack. However, the directing effects of the amino and isopropoxy groups must be considered. Conversely, the presence of leaving groups on the pyrimidine core allows for nucleophilic substitution. For example, starting from a halogenated precursor like 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine, the chlorine atom can be displaced by various nucleophiles. mdpi.comvulcanchem.com The synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with different amines in the presence of triethylamine (B128534). mdpi.com The replacement of a hydrogen atom at the C2 position of the pyrimidine ring by an amino group can occur through an addition-ring opening-ring closure (ANRORC) mechanism. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrimidine systems. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov In the context of this compound derivatives, a halogenated pyrimidine precursor can be coupled with various amines in the presence of a palladium catalyst and a suitable base to introduce or modify amino substituents on the pyrimidine core. nih.govchemspider.com This method offers a practical route to a variety of secondary and tertiary aminopyrimidines. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For derivatives of this compound, a halogenated version of the molecule can be reacted with various aryl or vinyl boronic acids to introduce new carbon-based substituents onto the pyrimidine ring. mdpi.comdntb.gov.ua This reaction is known for its tolerance of a wide range of functional groups and often proceeds with good yields. mdpi.com
Hiyama Coupling: An efficient palladium-catalyzed Hiyama reaction has been developed between various pyrimidin-2-yl tosylates and organosilanes. researchgate.net The use of CuCl with TBAF as an additive is crucial for promoting the formation of the carbon-carbon bond. researchgate.net
Chemical Modifications of the Isopropoxy Moiety
While the isopropoxy group is generally stable, it can potentially be cleaved under harsh acidic or basic conditions to reveal the corresponding hydroxypyrimidine. However, reactions directly modifying the isopropyl group without cleaving the ether linkage are less common and would likely require specific synthetic strategies to achieve selectivity over the more reactive amino group and pyrimidine core.
Heterocyclic Annulation and Ring Modifications Involving this compound
The bifunctional nature of this compound, possessing both an amino group and a reactive pyrimidine ring, makes it a suitable precursor for the construction of fused heterocyclic systems.
For example, the amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to form new rings. One such reaction involves the intramolecular cyclization where a terminal amino group of a propyl chain acts as a nucleophile attacking the C4 position of the pyrimidine ring, leading to the elimination of an ammonia (B1221849) molecule. nih.gov Another example is the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted on the nitrogen with a nitropyridine group, with triethylamine to yield imidazo[1,2-a]pyridines and indoles. nih.gov
Ring transformation reactions, where the pyrimidine ring itself is altered, are also possible, often under more forcing conditions or with specific reagents. These transformations can lead to different heterocyclic systems. For example, pyrimidine and N-alkylpyrimidinium salts can react with nucleophiles to undergo ring transformations. wur.nl
Development of Novel Reagents and Catalysts for Derivatization
Research in the derivatization of pyrimidines continues to evolve, with the development of new catalysts and reagents to improve efficiency, selectivity, and substrate scope. nih.gov For palladium-catalyzed reactions, the development of new phosphine (B1218219) ligands and palladium(II)-salan complexes has allowed for reactions to be carried out in more environmentally friendly solvents like water and under aerobic conditions. nih.gov In addition to palladium, other transition metals like nickel, iron, cobalt, and copper are emerging as viable catalysts for cross-coupling reactions. nih.gov The development of new protocols for the synthesis of pyrimidines and pyrimidopyrimidines has seen significant advancements in recent years. nih.gov
Theoretical and Computational Chemistry Studies of 2 Propan 2 Yloxy Pyrimidin 5 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-(propan-2-yloxy)pyrimidin-5-amine is fundamental to its chemical behavior. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.
Computational studies on related pyrimidine (B1678525) derivatives, such as 2-amino-5-nitropyrimidine, reveal that the distribution and energies of these frontier orbitals are significantly influenced by the substituents on the pyrimidine ring. nih.gov For this compound, the isopropoxy group, being an electron-donating group, and the amino group, also electron-donating, both increase the electron density of the pyrimidine ring. This generally leads to a higher energy HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution indicate the most likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In a study on a pyrrole-fused pyrimidine derivative, a narrow HOMO-LUMO gap was indicative of high electronic reactivity and potential for biological interaction. rsc.org
Table 1: Frontier Molecular Orbital Energies (Illustrative Data based on related Pyrimidine Derivatives)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | The highest occupied molecular orbital, primarily localized on the pyrimidine ring and the amino group, indicating these as the primary sites for electron donation. |
| LUMO | -1.2 | The lowest unoccupied molecular orbital, with significant contributions from the pyrimidine ring's carbon atoms, suggesting these are the most electrophilic sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | The energy difference between the HOMO and LUMO, which provides a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govresearchgate.net |
Note: The values presented in this table are illustrative and based on typical findings for similar substituted pyrimidines. Specific values for this compound would require dedicated DFT calculations.
Quantum Chemical Predictions of Reactivity and Stability (e.g., DFT analysis)
Density Functional Theory (DFT) is a powerful quantum chemical method for predicting the reactivity and stability of molecules. chemrxiv.org By calculating various electronic descriptors, DFT provides a quantitative measure of a molecule's chemical behavior.
For pyrimidine derivatives, DFT calculations can elucidate the influence of different substituents on the pyrimidine ring's reactivity. mdpi.comnih.gov The isopropoxy and amino groups in this compound are expected to modulate the electronic properties of the pyrimidine core significantly.
Key reactivity descriptors that can be calculated using DFT include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Related to the molecule's electronegativity, it indicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value (Illustrative) | Significance |
| Chemical Hardness (η) | 2.65 eV | Indicates a moderate level of stability. Molecules with lower chemical hardness are generally more reactive. |
| Chemical Potential (μ) | -3.85 eV | The negative value signifies that the molecule is stable and will not spontaneously lose an electron. It provides insight into the molecule's overall electronic character. |
| Electrophilicity Index (ω) | 2.80 eV | This value suggests a moderate electrophilic character. While the electron-donating groups enhance nucleophilicity, the nitrogen atoms in the pyrimidine ring still confer some electrophilic nature to the molecule. In a study of pyrimidine derivatives, those with higher electrophilicity indices were found to be better electrophiles. nih.gov |
Note: These values are for illustrative purposes and would need to be confirmed by specific DFT calculations on this compound.
Conformational Analysis and Energetics
The three-dimensional structure of this compound, particularly the orientation of the isopropoxy group relative to the pyrimidine ring, can have a significant impact on its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies.
The rotation around the C-O bond of the isopropoxy group can lead to different conformers. Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation and identify the minimum energy conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature.
For similar flexible molecules, it is common to find that the lowest energy conformer is the one that minimizes steric hindrance and maximizes favorable electronic interactions. In the case of this compound, the most stable conformer would likely have the bulky isopropyl group oriented away from the pyrimidine ring to reduce steric clash.
Table 3: Relative Energies of Potential Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) | Description |
| 1 | 0° | 2.5 | An eclipsed conformation where the isopropyl group is in the plane of the pyrimidine ring, leading to higher steric strain. |
| 2 | 90° | 0.0 | A staggered conformation where the isopropyl group is perpendicular to the pyrimidine ring, representing the global minimum energy structure with minimized steric hindrance. |
| 3 | 180° | 2.8 | Another eclipsed conformation with significant steric hindrance. |
Note: The dihedral angles and relative energies are illustrative. Precise values require specific computational analysis.
Reaction Mechanism Modeling using Computational Methods
Computational methods are invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, this can include modeling its synthesis or its reactions with other species.
A common reaction involving pyrimidine derivatives is nucleophilic aromatic substitution. nih.gov Computational modeling can be used to investigate the mechanism of such reactions, for example, the displacement of a leaving group from the pyrimidine ring by a nucleophile. DFT calculations can be employed to locate the transition states and intermediates along the reaction pathway, and to calculate the activation energies for each step.
For instance, the reaction of a pyrimidine with a nucleophile can proceed through a Meisenheimer-like intermediate. Computational studies can provide the geometry and energy of this intermediate, as well as the transition states leading to and from it. This information is crucial for understanding the factors that control the reaction rate and regioselectivity. In a study on pyrimidine ring-opening, DFT calculations were used to propose a plausible reaction pathway, starting with the nucleophilic attack of an amine at the C6 position. researchgate.net
Solvation Effects in Chemical Reactions
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational chemistry offers methods to account for these solvation effects. The two main approaches are explicit and implicit solvation models. youtube.com
In an explicit solvation model , individual solvent molecules are included in the calculation. This method is computationally expensive but can provide a detailed picture of the specific interactions between the solute and the solvent molecules.
In an implicit solvation model , the solvent is treated as a continuous medium with a given dielectric constant. rsc.org This is a more computationally efficient approach and is often used to get a good approximation of the bulk solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. rsc.org
For reactions involving charged or highly polar species, such as the protonation of the amino group in this compound, solvation effects are particularly important. Computational modeling can predict how the stability of the reactants, products, and transition states are affected by the solvent, thereby providing a more accurate picture of the reaction in solution.
Prediction of Spectroscopic Parameters for Advanced Structural and Mechanistic Insights
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the structure of a molecule or to gain insight into its electronic environment.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. Comparing the calculated and experimental NMR spectra can help to assign the peaks in the experimental spectrum and to confirm the proposed structure. For pyrimidine derivatives, theoretical calculations of NMR spectra have been shown to be in good agreement with experimental data. researchgate.net
IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule. nih.gov The calculated frequencies can be compared with the experimental IR spectrum to help assign the vibrational modes. This can be particularly useful for identifying the characteristic vibrations of the functional groups in the molecule, such as the amino and isopropoxy groups in this compound.
Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |
| 1H NMR (δ, ppm) - NH2 | 5.5 | 5.0 - 6.0 |
| 13C NMR (δ, ppm) - C2 (isopropoxy) | 165.0 | 160.0 - 170.0 |
| IR (cm-1) - N-H stretch | 3400, 3300 | 3450 - 3250 |
| IR (cm-1) - C-O-C stretch | 1250 | 1300 - 1200 |
Note: The predicted values are for illustrative purposes and would require specific calculations. Experimental values are typical for similar functional groups.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 2-(Propan-2-yloxy)pyrimidin-5-amine and identifying potential intermediates or byproducts during its synthesis. By providing a highly accurate mass measurement, HRMS distinguishes the target molecule from other compounds with the same nominal mass.
The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise elemental formula. For this compound (C₇H₁₁N₃O), the exact mass can be calculated and compared against the experimentally observed value. For instance, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 154.0975 Da. uni.lu HRMS analysis would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the compound's identity. acs.orgresearchgate.net Furthermore, HRMS can be coupled with fragmentation techniques (MS/MS) to analyze the breakdown patterns of the molecule, offering further structural insights and helping to characterize related impurities or reaction intermediates. researchgate.netresearchgate.net
Table 1: HRMS Data for Protonated this compound [M+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O |
| Adduct | [M+H]⁺ |
| Calculated Monoisotopic Mass (Da) | 154.0975 |
| Observed Mass (Da) | Typically within ± 5 ppm of calculated mass |
Multi-Nuclear and Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals. nih.govcdnsciencepub.comnih.gov
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups) and the aromatic protons on the pyrimidine (B1678525) ring are expected. docbrown.info The amine (NH₂) protons would typically appear as a broad singlet. researchgate.net The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the aliphatic carbons of the isopropoxy group and the aromatic carbons of the pyrimidine ring. researchgate.netamazonaws.com
Two-dimensional NMR techniques are crucial for confirming the connectivity. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation between the methine proton (CH) of the isopropoxy group and the C2 carbon of the pyrimidine ring would definitively confirm the ether linkage at that position. Similarly, correlations between the pyrimidine protons and neighboring carbons would establish the substitution pattern. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Key Correlations |
|---|---|---|---|
| Pyrimidine-H4/H6 | ¹H | ~8.0-8.5 | Singlets or doublets |
| NH₂ | ¹H | Broad singlet (variable) | - |
| Isopropoxy-CH | ¹H | ~5.2-5.4 | Septet, HMBC to C2 |
| Isopropoxy-CH₃ | ¹H | ~1.3-1.4 | Doublet, HMBC to Isopropoxy-CH |
| Pyrimidine-C2 | ¹³C | ~165-170 | Correlates with Isopropoxy-CH proton in HMBC |
| Pyrimidine-C4/C6 | ¹³C | ~150-158 | Correlate with ring protons |
| Pyrimidine-C5 | ¹³C | ~120-130 | - |
| Isopropoxy-CH | ¹³C | ~70-75 | Correlates with Isopropoxy-CH proton in HSQC |
| Isopropoxy-CH₃ | ¹³C | ~21-23 | Correlates with Isopropoxy-CH₃ protons in HSQC |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique requires the growth of a suitable single crystal, which, when diffracted with X-rays, produces a pattern that can be mathematically transformed into a three-dimensional model of the molecule. nih.govmdpi.com
For this compound, a crystal structure would confirm the planarity of the pyrimidine ring and determine the exact bond lengths, bond angles, and the conformation of the isopropoxy group relative to the ring. tandfonline.com Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine nitrogen atoms, which govern the crystal packing. researchgate.netnih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling studies. While obtaining a crystal structure is contingent on growing high-quality crystals, the resulting data is considered the gold standard for structural elucidation. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. tandfonline.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that serves as a molecular fingerprint.
Key expected vibrational frequencies for this compound include N-H stretching vibrations for the primary amine group (typically appearing as a doublet around 3300-3500 cm⁻¹), C-H stretching for the aliphatic isopropyl group and the aromatic pyrimidine ring (around 2850-3100 cm⁻¹), and N-H bending (around 1600-1650 cm⁻¹). ijirset.comdocbrown.info The spectrum would also feature characteristic stretches for the pyrimidine ring's C=N and C=C bonds (in the 1400-1600 cm⁻¹ region) and a strong C-O-C stretching vibration for the ether linkage (around 1200-1250 cm⁻¹). physchemres.org These techniques are also highly effective for reaction monitoring, as the appearance or disappearance of specific peaks (e.g., a hydroxyl peak from a starting material or the amine peak in the product) can indicate the progress of a synthesis. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl (Isopropyl) | C-H Stretch | 2850 - 2970 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
| Alkyl Ether (C-O-C) | C-O Stretch (asymmetric) | 1200 - 1275 |
UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Interaction Studies
UV-Visible and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. The UV-Vis spectrum arises from electronic transitions within the molecule, typically the π→π* and n→π* transitions associated with the π-deficient pyrimidine ring system. acs.orgnist.gov The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the electronic nature of the substituents. frontiersin.org
Many aminopyrimidine derivatives are known to be fluorescent. mdpi.comnih.gov Upon absorbing light at a specific wavelength, the molecule can be promoted to an excited electronic state, from which it may relax by emitting light (fluorescence) at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive to the molecular environment, making fluorescence spectroscopy a powerful tool for studying interactions with other molecules, such as proteins or nucleic acids. frontiersin.orgresearchgate.net The presence of the electron-donating amino group and the isopropoxy group conjugated to the pyrimidine ring suggests the potential for intramolecular charge transfer (ICT) character, which can lead to interesting photophysical properties. acs.orgfrontiersin.org
Table 4: Expected Photophysical Properties of this compound
| Property | Expected Observation | Influencing Factors |
|---|---|---|
| UV-Vis Absorption (λ_max) | Absorptions in the UV region corresponding to π→π* and n→π* transitions. | Solvent polarity, pH, substituent effects. |
| Fluorescence Emission (λ_em) | Potential emission at a longer wavelength than absorption (Stokes shift). | Molecular rigidity, solvent polarity, presence of quenchers. |
| Quantum Yield (Φ_F) | Variable; highly dependent on structure and environment. | Solvent hydrogen-bonding ability, temperature. frontiersin.org |
Role of 2 Propan 2 Yloxy Pyrimidin 5 Amine As a Building Block in Complex Chemical Synthesis
Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules
The aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com The strategic placement of the isopropoxy and amine groups on the pyrimidine (B1678525) ring of 2-(propan-2-yloxy)pyrimidin-5-amine provides synthetic handles for a variety of chemical transformations, making it a sought-after precursor for the synthesis of advanced heterocyclic scaffolds. mdpi.com These scaffolds often form the core of molecules designed to interact with specific biological targets, such as protein kinases. mdpi.com
The primary amine group at the 5-position is a key reactive site, enabling the construction of fused heterocyclic systems through cyclization reactions. For instance, the reaction of 5-aminopyrimidines with β-dicarbonyl compounds or their equivalents is a common and effective method for synthesizing pyrazolo[1,5-a]pyrimidines. This reaction typically proceeds via a condensation mechanism, where the amine acts as a nucleophile. While specific examples detailing the use of this compound in this exact transformation are not extensively documented in publicly available literature, the known reactivity of the 5-aminopyrimidine (B1217817) scaffold strongly suggests its suitability for such synthetic strategies.
Furthermore, the amine group can undergo various other transformations, including acylation, alkylation, and participation in cross-coupling reactions, to introduce further molecular diversity. These reactions are instrumental in the synthesis of complex organic molecules, including those with potential therapeutic applications. For example, patent literature discloses the use of this compound as an intermediate in the synthesis of triazolopyrimidine compounds, which are investigated as kinase inhibitors. google.com
The versatility of this compound as a building block is highlighted by its role in the synthesis of various patented compounds, particularly in the agrochemical and pharmaceutical industries. It serves as a key intermediate in the production of certain pesticides and is a component in the synthesis of compounds targeting cyclin-dependent kinases (CDKs), which are important in cancer research. uni.lunih.gov
Table 1: Examples of Reactions Involving the Aminopyrimidine Scaffold
| Reaction Type | Reagents and Conditions | Product Type |
| Cyclization | β-Dicarbonyl compounds, acid or base catalysis | Fused heterocyclic systems (e.g., Pyrazolo[1,5-a]pyrimidines) |
| Acylation | Acyl chlorides, anhydrides | N-acylated pyrimidines |
| Alkylation | Alkyl halides, base | N-alkylated pyrimidines |
| Cross-Coupling | Aryl halides, palladium catalyst | N-arylated pyrimidines |
Integration into Polymeric and Supramolecular Architectures
In principle, the amine functionality could participate in polymerization reactions, for instance, through the formation of polyamides or polyimines. However, no published studies were identified that demonstrate the use of this compound as a monomer in polymer synthesis.
Similarly, the field of supramolecular chemistry often utilizes molecules with specific recognition motifs to create complex, non-covalently bonded structures. The hydrogen bond donor and acceptor sites on this compound could theoretically be exploited for the design of self-assembling systems. Research on other pyrimidine derivatives has shown their ability to form intricate hydrogen-bonded networks, but specific studies on the supramolecular behavior of this compound are yet to be reported.
Applications in the Development of Chemical Probes for Research
The use of this compound in the development of chemical probes for research is a potential application, although specific, well-documented examples are scarce in the peer-reviewed literature. Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment.
The aminopyrimidine scaffold is present in some known kinase inhibitors, and derivatives of this compound could potentially be modified to create activity-based probes or affinity-based probes for this important class of enzymes. Such probes would typically incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and, in the case of activity-based probes, a reactive group that can covalently bind to the target enzyme.
While the general utility of aminopyrimidines in medicinal chemistry suggests the feasibility of developing such research tools, dedicated studies describing the synthesis and application of chemical probes derived directly from this compound have not been prominently reported.
Utility in Ligand Design for Catalysis
The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests a possible role for this compound in the design of ligands for transition metal catalysis.
Ligands play a critical role in catalysis by modulating the reactivity and selectivity of the metal center. Pyridine (B92270) and bipyridine-based ligands are widely used in various catalytic reactions, including cross-coupling reactions. While aminopyrimidines share some structural similarities with these ligands, the specific application of this compound as a ligand in catalysis is not a well-documented area of research.
In theory, the bidentate coordination potential of the pyrimidine ring nitrogen and the exocyclic amine could be harnessed to create novel ligand scaffolds. However, the scientific literature currently lacks specific examples of catalytic systems that employ this compound as a key ligand component. Further research would be needed to explore its coordination chemistry and evaluate its performance in catalytic applications.
Structure Reactivity Relationship Studies of 2 Propan 2 Yloxy Pyrimidin 5 Amine Derivatives
Influence of Pyrimidine (B1678525) Substitution on Reaction Pathways and Selectivity
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. wikipedia.org This inherent electronic property is the primary determinant of its reactivity. The introduction of substituents can either enhance or diminish this electron deficiency, thereby modulating the reaction pathways and selectivity.
Studies on substituted pyrimidines have shown that the nature and position of substituents have a profound effect on reactivity. For instance, in electrophilic substitution reactions like nitrosation, the electronic nature of substituents at the C-4 and C-6 positions plays a critical role. The presence of activating groups is essential for the reaction to proceed, but steric hindrance from bulky substituents, such as aryl or multiple alkyl groups on an amino moiety, can impede the reaction. researchgate.net
In the context of 2,5-disubstituted pyrimidines like the title compound, further substitution at the 4- and 6-positions dramatically influences reaction outcomes.
Nucleophilic Aromatic Substitution: The introduction of strong electron-withdrawing groups (e.g., chloro, nitro) at the 4- or 6-positions would further activate the ring towards nucleophilic attack. This is a common strategy for introducing new functional groups. For example, 2-amino-4,6-dichloropyrimidines are versatile precursors where the chloro groups can be selectively displaced by various nucleophiles. nih.govmdpi.com
Cross-Coupling Reactions: Halogenated pyrimidines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govosf.io This allows for the formation of C-C bonds, attaching aryl or alkyl groups to the pyrimidine core. The reactivity in these reactions is dependent on the nature of the halogen (I > Br > Cl) and the electronic environment of the ring.
Regioselectivity: The existing isopropoxy and amino groups on 2-(propan-2-yloxy)pyrimidin-5-amine direct the regioselectivity of further substitutions. Electrophilic attack, though generally difficult on the electron-poor pyrimidine ring, would be directed to the 5-position due to the activating effect of the amino group. However, the position is already occupied. Nucleophilic attacks are directed to the electron-deficient C4 and C6 positions.
A study on the inhibition of prostaglandin (B15479496) E2 production by a series of 2-aminopyrimidines highlighted the impact of C-5 substitution. While derivatives with small C-5 substituents like hydrogen or methyl were inactive, those with a 5-butyl group showed significant potency. nih.gov Conversely, when aryl groups were present at the 4- and 6-positions, the potency increased as the C-5 substituent became smaller. nih.gov This demonstrates a complex interplay between the electronic and steric effects of different substituents on the pyrimidine ring.
Impact of the Isopropoxy Group on Electronic Properties and Reactivity
The isopropoxy group at the 2-position is a key modulator of the electronic landscape of the pyrimidine ring. As an alkoxy group, it exerts a dual electronic effect:
-I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density from the ring through the sigma bond.
+M (Mesomeric) Effect: The oxygen atom possesses lone pairs of electrons that can be donated into the pyrimidine ring via resonance, an electron-donating mesomeric effect.
Role of the Amino Group in Directing Chemical Transformations and Functionalization
The amino group at the 5-position is a strong activating group due to its ability to donate its lone pair of electrons into the pyrimidine ring (+M effect). This significantly influences the molecule's reactivity and provides a versatile handle for further chemical modifications.
Directing Electrophilic Substitution: The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution. In the pyrimidine ring, it strongly activates the ring towards electrophiles. While the pyrimidine ring itself is electron-deficient, the 5-amino group makes the molecule more susceptible to electrophilic attack than an unsubstituted pyrimidine. sapub.org
Nucleophilicity: The amino group itself is nucleophilic and can participate in a variety of reactions. It can be acylated to form amides, alkylated, or used in condensation reactions. For example, the reaction of 5-aminopyrimidines with coupling reagents like HATU allows for the formation of amide bonds with carboxylic acids. mdpi.com This is a common and robust method for elaborating the structure.
Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing a powerful tool for introducing diverse functionalities at the 5-position.
Basicity: The amino group imparts basic character to the molecule. However, the pKa of protonated pyrimidine is significantly lower than that of pyridine (B92270) (1.23 vs. 5.30), indicating reduced basicity due to the presence of the second nitrogen atom. wikipedia.org The acidity of the amino group itself has also been studied, providing insight into its reactivity in base-mediated reactions. cdnsciencepub.com
The synthesis of 2-aminopyrimidine (B69317) derivatives often relies on the strategic use of the amino group, either by its direct introduction onto a pre-formed ring or by its use as a directing group to control the regiochemistry of subsequent transformations. nih.gov
Computational Approaches to Structure-Reactivity Correlations
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the structure-reactivity relationships of pyrimidine derivatives. jchemrev.comjchemrev.com These methods allow for the calculation of various molecular properties that correlate with experimental observations. nih.gov
Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity.
A high HOMO energy suggests a greater ability to donate electrons, indicating susceptibility to electrophilic attack.
A low LUMO energy indicates a greater ability to accept electrons, signaling reactivity towards nucleophiles.
The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability and reactivity. A small gap generally corresponds to higher reactivity and greater polarizability. wjarr.com DFT calculations on pyrimidine derivatives have shown that the HOMO-LUMO gap can predict the relative reactivity of different compounds. wjarr.comsciensage.info
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a derivative of this compound, an MEP map would likely show negative potential (red/yellow) around the ring nitrogen atoms and the amino group, indicating sites for protonation or electrophilic attack. Positive potential (blue) would be expected on the amino hydrogens and potentially on the C-4 and C-6 positions, highlighting their electrophilic character.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can quantify the electron-donating effects of the isopropoxy and amino groups and the electron-withdrawing nature of the pyrimidine ring nitrogens.
Reaction Pathway Modeling: Computational methods can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. rsc.org This allows researchers to predict the most likely reaction mechanism and understand the factors controlling regioselectivity and stereoselectivity. For instance, modeling the nucleophilic substitution at the C-4 or C-6 position could reveal the activation energy barriers and help explain why one position might be favored over another under specific conditions.
A review of computational studies on triazolo-pyrimidine derivatives highlights the utility of DFT in correlating calculated parameters with experimental data. Geometrical parameters obtained from DFT calculations often show excellent agreement with X-ray crystallography data. jchemrev.comjchemrev.com
Table of Global Reactivity Descriptors (Illustrative) This table illustrates typical data obtained from DFT calculations for pyrimidine derivatives, which are used to predict their reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Pyrimidine Derivative A | -5.57 | -1.94 | 3.63 | 1.81 | 3.88 |
| Pyrimidine Derivative B | -5.46 | -1.59 | 3.87 | 1.94 | 3.20 |
| Ibuprofen (Reference) | - | - | 6.03 | 3.02 | 2.64 |
| Data adapted from a DFT study on different pyrimidine derivatives to illustrate the concept. wjarr.com |
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Strategies for Pyrimidine (B1678525) Derivatives
The development of novel synthetic methodologies is paramount for expanding the chemical space accessible from 2-(Propan-2-yloxy)pyrimidin-5-amine. While traditional cross-coupling reactions are well-established, future efforts will likely focus on more unconventional and efficient strategies. These methods aim to reduce step counts, minimize waste, and allow for the introduction of molecular complexity in new ways.
One of the most promising areas is the application of C-H activation chemistry. This strategy allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For derivatives of this compound, this could enable the late-stage introduction of various substituents onto the pyrimidine core or the isopropyl group without the need for pre-functionalization, thus streamlining synthetic routes.
Another emerging area is the use of multicomponent reactions (MCRs) . MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. Designing novel MCRs that incorporate this compound would provide rapid access to diverse libraries of complex molecules, which could be invaluable for high-throughput screening campaigns.
Photoredox catalysis and electrochemistry also represent frontiers in pyrimidine synthesis. These methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions. Applying these techniques to the transformations of this compound could lead to new, previously inaccessible chemical modifications and improve the sustainability of synthetic processes.
Development of Highly Selective and Sustainable Transformations of this compound
Future synthetic efforts will increasingly prioritize selectivity and sustainability. For a molecule like this compound, which possesses multiple reactive sites, achieving high levels of chemo- and regioselectivity is crucial.
The development of new catalytic systems will be central to this goal. This includes the design of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity in cross-coupling reactions involving the amine or potential C-H bonds of the pyrimidine ring. Furthermore, the exploration of organocatalysis could provide metal-free alternatives for various transformations, reducing the environmental impact and simplifying product purification.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of chemical synthesis with automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of new molecules based on the this compound scaffold.
Automated synthesis platforms , often utilizing flow chemistry , can perform a large number of reactions in a short period, allowing for the rapid exploration of reaction conditions and substrate scope. This technology would enable the efficient optimization of synthetic steps for derivatives of this compound and facilitate the creation of large compound libraries for biological screening.
The data generated from HTE can be used to train machine learning algorithms to predict the outcomes of reactions and to propose new reaction conditions or starting materials. This synergy between automation, HTE, and artificial intelligence will accelerate the discovery of novel compounds with desired properties.
| Technology | Application to this compound | Potential Advantages |
| Automated Flow Chemistry | Rapid optimization of coupling reactions; library synthesis. | Increased efficiency, better reproducibility, enhanced safety. |
| High-Throughput Experimentation | Screening of catalysts and reaction conditions. | Accelerated discovery, large dataset generation. |
| Machine Learning | Predictive modeling of reaction outcomes; de novo design. | Reduced experimental cost, discovery of non-obvious trends. |
Advanced Characterization Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and robust synthetic methods. Advanced characterization techniques that allow for real-time monitoring of chemical reactions are becoming increasingly important.
Recent advances in Nuclear Magnetic Resonance (NMR) spectroscopy , for instance, have enabled the real-time, dynamic analysis of complex organic reactions. nih.gov The development of ultrafast 2D NMR methods allows for the collection of thousands of spectra over the course of a reaction, providing detailed structural and dynamic insights into the formation of pyrimidine derivatives. nih.govnih.gov These techniques can be used to identify transient intermediates and elucidate complex reaction pathways in the synthesis of molecules from this compound. nih.govnih.gov
Other process analytical technologies (PAT), such as in-situ Infrared (IR) spectroscopy and Raman spectroscopy , can also provide valuable real-time data on reaction kinetics and the concentration of reactants, intermediates, and products. The integration of these techniques into synthetic workflows will provide a more complete picture of the chemical transformations involving this compound.
Design of Novel Chemical Entities based on the this compound Scaffold
The this compound scaffold is a valuable starting point for the design of novel chemical entities with a wide range of potential applications. The pyrimidine ring is a well-known bioisostere for other aromatic systems, such as phenyl rings, and its incorporation into drug candidates can improve pharmacokinetic and pharmacodynamic properties. mdpi.com
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) will be powerful tools for creating new molecules derived from this compound. By understanding the interactions of this scaffold with biological targets, medicinal chemists can design new derivatives with enhanced potency and selectivity.
The concept of fragment-based drug discovery (FBDD) is also relevant. Here, small molecular fragments are screened for their ability to bind to a biological target, and promising hits are then grown or linked together to create more potent lead compounds. This compound and its simple derivatives could serve as valuable fragments in such screening campaigns.
Furthermore, the exploration of new chemical modalities , such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting opportunity. The this compound scaffold could be incorporated into these more complex molecular architectures to create novel therapeutic agents.
| Design Strategy | Description | Relevance to this compound |
| Structure-Based Drug Design | Utilizes 3D structural information of the target protein to guide drug design. | Design of potent and selective inhibitors by modifying the scaffold to fit the target's active site. |
| Ligand-Based Drug Design | Uses knowledge of known active molecules to design new ones. | Creation of new analogs with improved properties based on existing active pyrimidine derivatives. |
| Fragment-Based Drug Discovery | Screening of small molecular fragments for binding to a target. | Use of the scaffold or its simple derivatives as starting points for building more potent molecules. |
Q & A
Q. What are the common synthetic routes for 2-(propan-2-yloxy)pyrimidin-5-amine, and how are yields optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 5-aminopyrimidine with isopropyl bromide in the presence of a base like sodium hydride to introduce the isopropoxy group .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to improve regioselectivity. Evidence from analogous compounds shows that polar aprotic solvents (DMF, DMSO) enhance substitution efficiency .
- Yield Optimization: Use catalysts like Pd(II) acetate in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for derivatives, achieving yields up to 81% under controlled heating (100°C for 3 hours) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaH, DMF, 80°C | 65% | |
| 2 | Pd(OAc)₂, 100°C | 81% |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze and NMR to confirm substitution patterns (e.g., δ = 3.52 ppm for isopropoxy protons) .
- Mass Spectrometry (MS): Use EI-MS to verify molecular ion peaks (e.g., m/z 163.1 for trifluoromethyl analogs) .
- HPLC Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What in vitro assays are suitable for screening biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against cyclooxygenase (COX) isoforms using fluorometric or colorimetric substrates (e.g., prostaglandin H₂ synthase) to assess anti-inflammatory potential .
- Cell Viability Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Dose-Response Curves: Generate IC₅₀ values with triplicate replicates to ensure reproducibility .
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., pyrimidine ring cleavage) .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >150°C stability for solid-state storage) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Model Comparison: Replicate assays in both cell-free (enzymatic) and cell-based systems to distinguish direct target engagement vs. off-target effects .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Statistical Meta-Analysis: Apply hierarchical clustering to published datasets to identify confounding variables (e.g., cell line heterogeneity) .
Q. What strategies improve regioselectivity in derivative synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block the 5-amino group with tert-butoxycarbonyl (Boc) to direct substitution to the 2-position .
- Computational Guidance: Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .
Q. How is computational modeling applied to study target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Validate poses with molecular dynamics (MD) simulations in GROMACS .
- Pharmacophore Mapping: Identify critical hydrogen-bonding interactions between the isopropoxy group and catalytic residues (e.g., Arg120 in COX-2) .
Q. What methods are used in structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Library Synthesis: Prepare derivatives with varying substituents (e.g., halogens, alkyl chains) at the pyrimidine 4- and 6-positions .
- 3D-QSAR Models: Develop CoMFA/CoMSIA models using biological data to correlate steric/electronic features with activity .
Q. How is X-ray crystallography employed to confirm molecular conformation?
Methodological Answer:
Q. What protocols mitigate racemization in chiral derivatives?
Methodological Answer:
- Chiral Auxiliaries: Incorporate (R)-BINOL during synthesis to enforce enantiomeric purity .
- Dynamic Kinetic Resolution: Employ palladium catalysts to favor one enantiomer during cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
